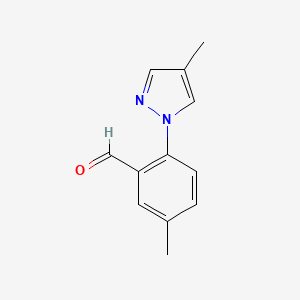
(3S)-3-Amino-3-(4-nitrophenyl)propan-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S)-3-Amino-3-(4-nitrophenyl)propan-1-OL is an organic compound with a chiral center at the third carbon. This compound is characterized by the presence of an amino group, a nitrophenyl group, and a hydroxyl group. It is of interest in various fields of scientific research due to its unique chemical structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Amino-3-(4-nitrophenyl)propan-1-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-nitrobenzaldehyde and an appropriate amino alcohol.
Reaction Conditions: The reaction conditions often involve the use of reducing agents like sodium borohydride or lithium aluminum hydride to reduce the nitro group to an amino group.
Chiral Resolution: The chiral center can be introduced using chiral catalysts or by employing chiral starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Utilizing large reactors and optimized reaction conditions to ensure high yield and purity.
Purification: Techniques such as crystallization, distillation, or chromatography are employed to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
(3S)-3-Amino-3-(4-nitrophenyl)propan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidizing Agents: PCC, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, hydrogen gas with palladium catalyst.
Substitution Reagents: Acyl chlorides, anhydrides.
Major Products
Oxidation: Formation of 3-(4-nitrophenyl)propanal.
Reduction: Formation of (3S)-3-Amino-3-(4-aminophenyl)propan-1-OL.
Substitution: Formation of amides or other substituted derivatives.
Aplicaciones Científicas De Investigación
(3S)-3-Amino-3-(4-nitrophenyl)propan-1-OL has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of (3S)-3-Amino-3-(4-nitrophenyl)propan-1-OL involves its interaction with specific molecular targets. The amino and nitrophenyl groups can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
(3S)-3-Amino-3-(4-aminophenyl)propan-1-OL: Similar structure but with an amino group instead of a nitro group.
3-Amino-3-phenylpropan-1-OL: Lacks the nitro group, affecting its reactivity and applications.
3-(4-Nitrophenyl)propan-1-OL: Lacks the amino group, influencing its chemical behavior.
Uniqueness
(3S)-3-Amino-3-(4-nitrophenyl)propan-1-OL is unique due to the presence of both an amino group and a nitrophenyl group, which confer distinct chemical properties and reactivity. This combination allows for diverse applications in various fields of research and industry.
Propiedades
Fórmula molecular |
C9H12N2O3 |
|---|---|
Peso molecular |
196.20 g/mol |
Nombre IUPAC |
(3S)-3-amino-3-(4-nitrophenyl)propan-1-ol |
InChI |
InChI=1S/C9H12N2O3/c10-9(5-6-12)7-1-3-8(4-2-7)11(13)14/h1-4,9,12H,5-6,10H2/t9-/m0/s1 |
Clave InChI |
ZEMUAYJJQCVVDF-VIFPVBQESA-N |
SMILES isomérico |
C1=CC(=CC=C1[C@H](CCO)N)[N+](=O)[O-] |
SMILES canónico |
C1=CC(=CC=C1C(CCO)N)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


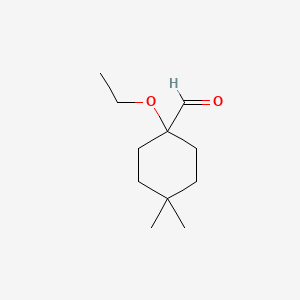
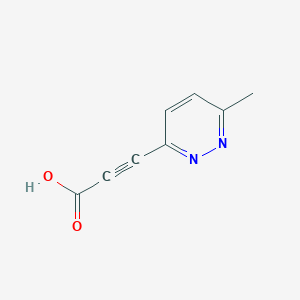


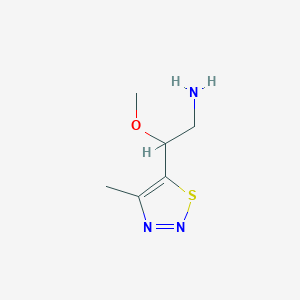
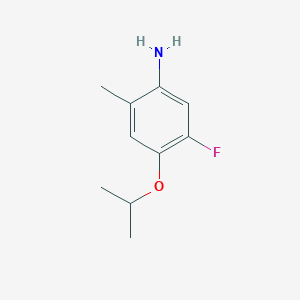
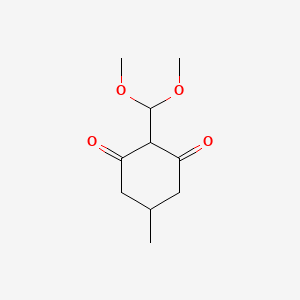

![N-[1-(pyridin-2-yl)ethyl]cyclobutanamine](/img/structure/B13320044.png)



